2-(1H-Imidazol-5-yl)ethanethiol;hydrochloride
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Overview
Description
Molecular Structure Analysis
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Physical and Chemical Properties Analysis
2-(1H-Imidazol-5-yl)ethanethiol;hydrochloride is a white crystalline powder. Imidazole, a component of this compound, is a white or colorless solid that is highly soluble in water and other polar solvents .Scientific Research Applications
Materials Science and Magnetic Properties
A study by Yong, Zhang, and She (2013) explored the structural and magnetic properties of hydrochloride crystals based on 2-(imidazo[1,2–a]pyridin-2-yl)-2-oxoacetic acid radical. This research contributes to understanding the relationship between magnetic properties and crystal-stacking structures, providing insights into the low magnetic susceptibilities due to diamagnetic dimers formed by intermolecular close contacts or supramolecular interactions. One crystal displayed quasi-one-dimensional columnar stacking chain and weak antiferromagnetic behavior, showcasing the potential of imidazole-based compounds in materials science and magnetic property applications (Yong, Zhang, & She, 2013).
Synthetic Chemistry and Antibacterial Study
Patel, U. Patel, Chaudhari, and Sen (2011) investigated the synthesis and antibacterial activity of Schiff's bases derived from 2-hydrazinyl-1-(1H-imidazole-1-yl)-ethanone. This research highlights the chemical versatility and biological relevance of imidazole derivatives, providing a foundation for developing new antibacterial agents. The study emphasizes the compound's potential in synthesizing substances with significant antibacterial properties against both gram-positive and gram-negative bacteria (Patel, U. Patel, Chaudhari, & Sen, 2011).
Biological Evaluation and Antitubercular Activity
Desai, Patel, and Patel (2016) conducted a synthesis and biological evaluation of (E)-S-1H-benzo[d]imidazol-2-yl 2-benzylidene)hydrazinyl) ethanethioate derivatives. Their work presents an efficient approach for preparing such derivatives and highlights their potential antibacterial, antifungal, and antitubercular activities. This research underscores the importance of imidazole derivatives in developing new therapeutic agents (Desai, Patel, & Patel, 2016).
Bio-Imaging Applications
Zeng et al. (2016) reported on the assembly of a highly stable luminescent Zn5 cluster with applications in bio-imaging. This research demonstrates the use of imidazole-based ligands in creating sensitive and biocompatible fluorescent probes for detecting small tumors, showcasing the compound's potential in bio-imaging and cancer diagnosis (Zeng et al., 2016).
Corrosion Inhibition Properties
Zhang, Xu, Yang, Yin, Liu, and Chen (2015) explored the use of imidazoline derivatives as corrosion inhibitors for mild steel in hydrochloric acid solution. This study provides insights into the mechanisms of corrosion inhibition and the performance of chloride-substituted compounds, highlighting the chemical's potential in industrial applications to protect against corrosion (Zhang, Xu, Yang, Yin, Liu, & Chen, 2015).
Mechanism of Action
Target of Action
The primary targets of 1H-Imidazole-5-ethanethiol,hydrochloride(1:1) Imidazole, a core component of the compound, is known to interact with various proteins and enzymes, such as monomeric sarcosine oxidase, myoglobin, nitric oxide synthase, adenylate kinase 2, mitochondrial, and serine/threonine-protein kinase pim-1 . These targets play crucial roles in various biological processes.
Mode of Action
The exact mode of action of 1H-Imidazole-5-ethanethiol,hydrochloride(1:1) Imidazole derivatives are known to exhibit a broad range of chemical and biological properties, suggesting that they may interact with their targets in diverse ways .
Biochemical Pathways
The specific biochemical pathways affected by 1H-Imidazole-5-ethanethiol,hydrochloride(1:1) Imidazole and its derivatives are known to be involved in a wide range of applications, including pharmaceuticals, agrochemicals, dyes for solar cells, functional materials, and catalysis . This suggests that the compound may influence various biochemical pathways.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1H-Imidazole-5-ethanethiol,hydrochloride(1:1) Imidazole, a core component of the compound, is known to be highly soluble in water and other polar solvents , which could potentially impact its bioavailability.
Result of Action
The molecular and cellular effects of 1H-Imidazole-5-ethanethiol,hydrochloride(1:1) Imidazole derivatives are known to exhibit a variety of biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 1H-Imidazole-5-ethanethiol,hydrochloride(1:1) The solubility of imidazole in water and other polar solvents suggests that the compound’s action may be influenced by the polarity of its environment.
Properties
IUPAC Name |
2-(1H-imidazol-5-yl)ethanethiol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2S.ClH/c8-2-1-5-3-6-4-7-5;/h3-4,8H,1-2H2,(H,6,7);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAMIRQOBJINRNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CCS.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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